molecular formula C9H6FN3O2S B15218362 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole CAS No. 88251-65-4

2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole

Katalognummer: B15218362
CAS-Nummer: 88251-65-4
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: VXHBPGNVRYDXGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole is an organic compound that features a unique combination of a fluoro-nitrophenyl group and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole typically involves the reaction of 4-fluoro-2-nitroaniline with thiourea under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, polar solvents, and bases.

Major Products Formed

    Reduction: 2-((4-Amino-2-nitrophenyl)thio)-1H-imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Fluoro-2-nitrophenyl isocyanate
  • 4-Fluoro-2-nitroaniline

Uniqueness

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole is unique due to the presence of both a fluoro-nitrophenyl group and an imidazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88251-65-4

Molekularformel

C9H6FN3O2S

Molekulargewicht

239.23 g/mol

IUPAC-Name

2-(4-fluoro-2-nitrophenyl)sulfanyl-1H-imidazole

InChI

InChI=1S/C9H6FN3O2S/c10-6-1-2-8(7(5-6)13(14)15)16-9-11-3-4-12-9/h1-5H,(H,11,12)

InChI-Schlüssel

VXHBPGNVRYDXGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SC2=NC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.